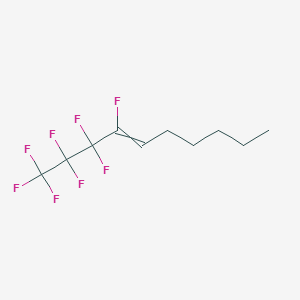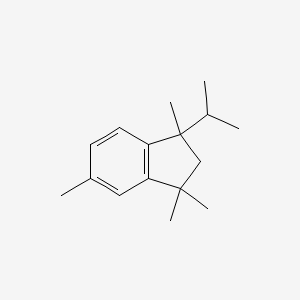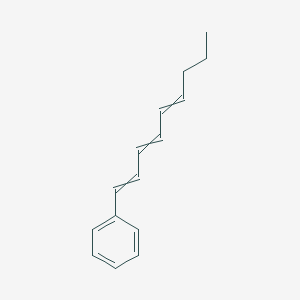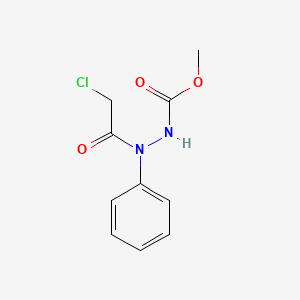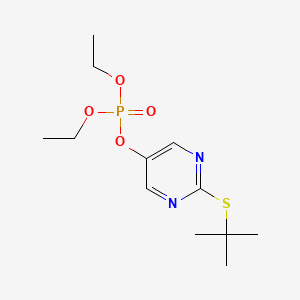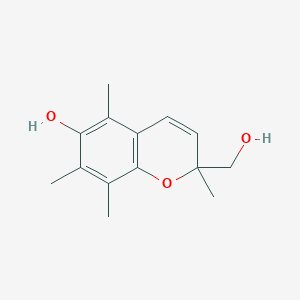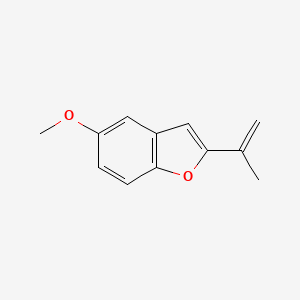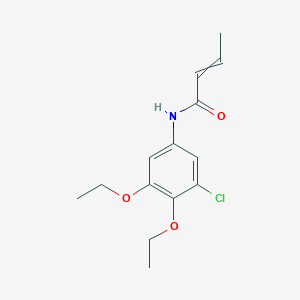
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene is a complex organic compound characterized by its multiple methoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene typically involves the alkylation of phloroglucinol with dimethyl sulfate in the presence of potassium carbonate under reflux conditions. The reaction is carried out in dry acetone to ensure anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typically employed.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its binding affinity and activity. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90, leading to its potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: A simpler analog with fewer methoxy groups.
3,4,5-Trimethoxytoluene: Contains a methyl group in addition to the methoxy groups.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A more complex derivative with additional substituents.
Uniqueness
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene is unique due to its extensive methoxy substitution, which enhances its electron-donating properties and reactivity. This makes it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
93236-66-9 |
|---|---|
Molecular Formula |
C27H32O9 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C27H32O9/c1-28-15-10-17(30-3)23(18(11-15)31-4)25-21(34-7)14-22(35-8)26(27(25)36-9)24-19(32-5)12-16(29-2)13-20(24)33-6/h10-14H,1-9H3 |
InChI Key |
QGNUVFCRRXYFML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C(=C(C=C2OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
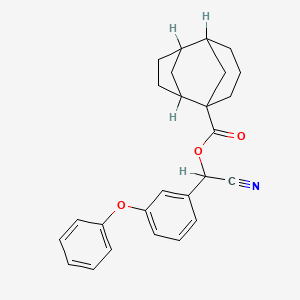
![2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14351980.png)

